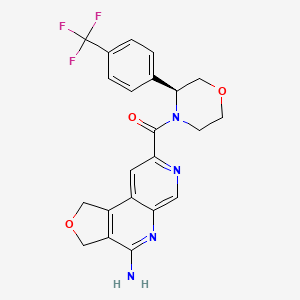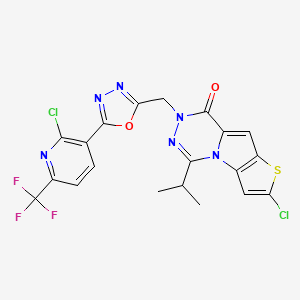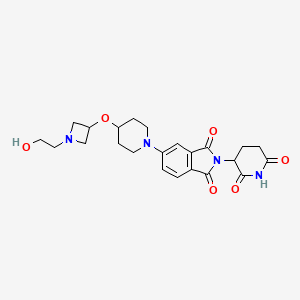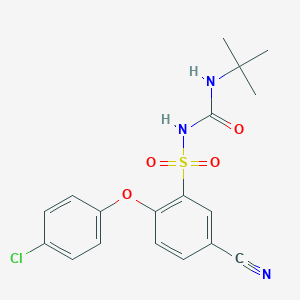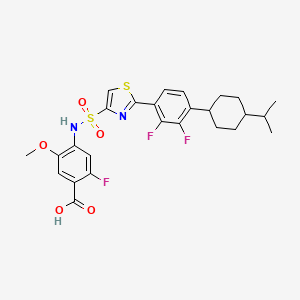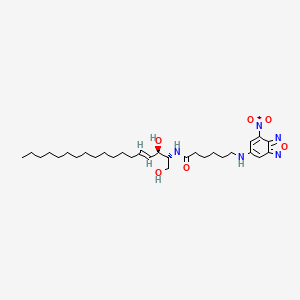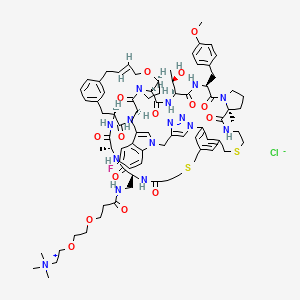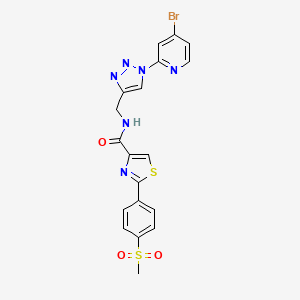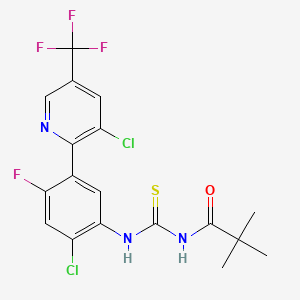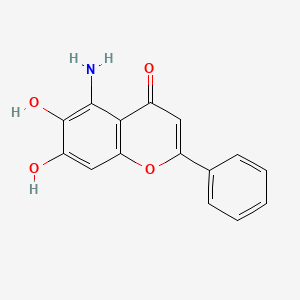
5-NH2-Baicalein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of baicalein followed by reduction to introduce the amino group . The reaction conditions often include the use of nitric acid for nitration and a reducing agent such as tin(II) chloride for the reduction step .
Industrial Production Methods
Industrial production of 5-NH2-Baicalein may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-NH2-Baicalein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Tin(II) chloride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
5-NH2-Baicalein has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 5-NH2-Baicalein involves its interaction with various molecular targets and pathways. It has been shown to:
Inhibit enzymes: Such as lipoxygenases and cytochrome P450 enzymes.
Modulate signaling pathways: Including the NF-κB and MAPK pathways.
Induce apoptosis: In cancer cells by activating caspases and other apoptotic proteins
Comparison with Similar Compounds
Similar Compounds
Baicalein: The parent compound with similar pharmacological properties.
Baicalin: A glycoside form of baicalein with higher water solubility but lower bioavailability.
Chrysin: Another flavonoid with similar anti-inflammatory and anticancer properties.
Uniqueness of 5-NH2-Baicalein
This compound is unique due to the presence of the amino group, which enhances its biological activity and potential therapeutic applications. This modification allows for more targeted interactions with molecular pathways and improved pharmacokinetic properties compared to its parent compound .
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-amino-6,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-13-9(17)6-11(8-4-2-1-3-5-8)20-12(13)7-10(18)15(14)19/h1-7,18-19H,16H2 |
InChI Key |
CJAAFLWTKFOSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



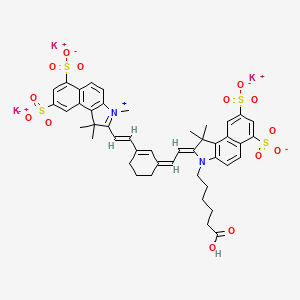
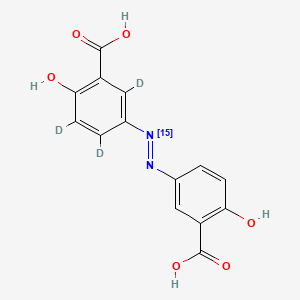

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
